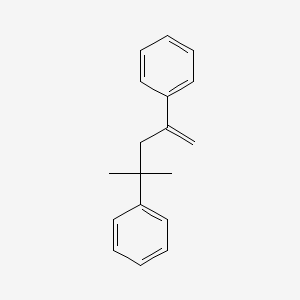

2,4-Diphenyl-4-methyl-1-pentene

Cat. No. B1662018

Key on ui cas rn:

6362-80-7

M. Wt: 236.4 g/mol

InChI Key: ZOKCNEIWFQCSCM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07691947B2

Procedure details

Using the same procedure and equipment as in Example 1, the flask was charged with brominated styrene monomer (1004.2), dichlorobenzene (492 g), glycidyl methacrylate (5.11 g, 0.0359 mol), 2,4-diphenyl-4-methyl-1-pentene (20.13 g, 0.0851 mol) (α-methyl styrene dimer) and VAZO-52™ (1.03 g, 4.15 mmol). The solution was heated to about. 90° C. until exotherm. It then reached a peak temperature of 141° C. after which the mixture was heated to 190° C. over 5-10 min and held at 190° C. for 40-45 min. Heating was halted; the solution (1509.3 g) was transferred to a 2-liter bottle, and cooled to room temperature. The material was split into four parts. Each part was precipitated into a 5-liter flask of 3400 mL acetone and 400 mL methanol. The precipitate was filtered over frit, dried at ambient temperature for about 14 h and oven dried at 110° C. for 8 h. A white powder (881 g) was isolated.

[Compound]

Name

brominated styrene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

VAZO-52

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

solution

Quantity

1509.3 g

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

C1C(Cl)=CC=C(Cl)C=1.C(OCC1OC1)(=O)C(C)=C.[C:19]1([C:25]([CH2:27]C(C2C=CC=CC=2)(C)C)=[CH2:26])[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>>[CH3:27][C:25]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[CH2:26].[CH3:27][C:25]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[CH2:26] |f:3.4|

|

Inputs

Step One

[Compound]

|

Name

|

brominated styrene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

492 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=CC=C1Cl)Cl

|

|

Name

|

|

|

Quantity

|

5.11 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=C)C)(=O)OCC1CO1

|

|

Name

|

|

|

Quantity

|

20.13 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C(=C)CC(C)(C)C1=CC=CC=C1

|

[Compound]

|

Name

|

VAZO-52

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

solution

|

|

Quantity

|

1509.3 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

190 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was heated to about

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

90° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a peak temperature of 141° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Heating

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The material was split into four parts

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Each part was precipitated into a 5-liter flask of 3400 mL acetone and 400 mL methanol

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitate was filtered over frit

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at ambient temperature for about 14 h

|

|

Duration

|

14 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

oven dried at 110° C. for 8 h

|

|

Duration

|

8 h

|

Outcomes

Product

Details

Reaction Time |

42.5 (± 2.5) min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC(=C)C1=CC=CC=C1.CC(=C)C1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 881 g | |

| YIELD: CALCULATEDPERCENTYIELD | 8760.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |